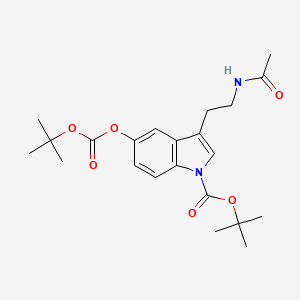![molecular formula C26H34N8O5 B589656 1-[(E)-11-(3,7-dimetil-2,6-dioxopurin-1-il)-5-metil-7-oxoundec-5-enil]-3,7-dimetilpurina-2,6-diona CAS No. 874747-30-5](/img/structure/B589656.png)
1-[(E)-11-(3,7-dimetil-2,6-dioxopurin-1-il)-5-metil-7-oxoundec-5-enil]-3,7-dimetilpurina-2,6-diona
Descripción general
Descripción
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple purine rings and a long aliphatic chain. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione is studied for its potential biological activities, including anti-inflammatory and analgesic properties . It is also investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Research has shown that derivatives of this compound can inhibit tumor necrosis factor α production, suggesting its potential in treating inflammatory diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine derivatives, followed by the introduction of the aliphatic chain through a series of coupling reactions. Key steps include:
Purine Derivative Synthesis: Starting from commercially available purine bases, the synthesis involves methylation and oxidation reactions to introduce the necessary functional groups.
Aliphatic Chain Introduction: The aliphatic chain is introduced using Grignard reagents or organolithium compounds, followed by coupling with the purine derivatives.
Final Coupling and Purification: The final product is obtained through coupling reactions under controlled conditions, followed by purification using chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Mecanismo De Acción
The mechanism of action of 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO) . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A purine derivative with bronchodilator properties, commonly used in the treatment of respiratory diseases.
Caffeine: Another purine derivative known for its stimulant effects on the central nervous system.
Allopurinol: Used in the treatment of gout, it inhibits xanthine oxidase, reducing uric acid production.
Uniqueness
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione is unique due to its dual purine structure and long aliphatic chain, which confer distinct chemical and biological properties. Unlike theophylline and caffeine, which primarily affect the central nervous system, this compound exhibits significant anti-inflammatory and analgesic activities, making it a promising candidate for therapeutic applications in inflammatory diseases .
Propiedades
IUPAC Name |
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5/c1-17(10-6-8-12-33-23(36)19-21(27-15-29(19)2)31(4)25(33)38)14-18(35)11-7-9-13-34-24(37)20-22(28-16-30(20)3)32(5)26(34)39/h14-16H,6-13H2,1-5H3/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQVESYNLRDBT-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)/CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858005 | |
| Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874747-30-5 | |
| Record name | 1-((5E)-11-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-5-methyl-7-oxoundec-5-enyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874747305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((5E)-11-(3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-1-YL)-5-METHYL-7-OXOUNDEC-5-ENYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B069A9P6JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


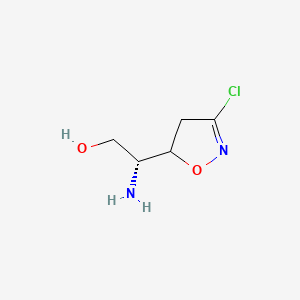
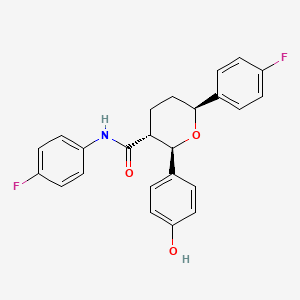

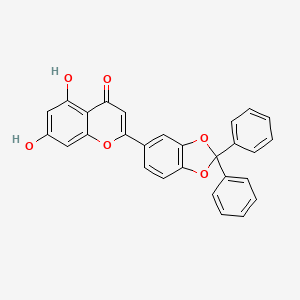
![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)
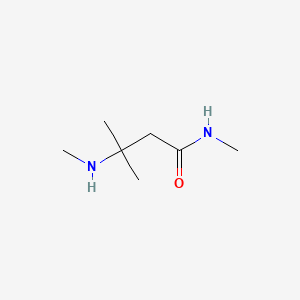
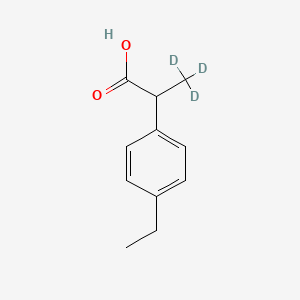
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
